![molecular formula C16H16N6O2S2 B2510490 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 898447-21-7](/img/structure/B2510490.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Overview
Description
The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex . It contains several different types of bonds and functional groups, which would likely give it a variety of chemical properties .Scientific Research Applications
Synthesis and Structural Elucidation
- Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, focusing on the condensation reactions involving different sulfanyl acetamide derivatives and chloroacetamide in the presence of anhydrous potassium carbonate. Structural assignments were made using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis techniques (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Screening
- Antibacterial and Antifungal Activities : These compounds have been screened for their in-vitro antibacterial and antifungal activities. They have shown potential against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans, indicating their promise as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
- Potential in Cancer Research : Certain derivatives have been synthesized and evaluated for their antitumor activity. They have been found to exert inhibitory effects on various cancer cell lines, suggesting their utility in cancer research and potential as therapeutic agents (Albratty, El-Sharkawy, & Alam, 2017).
Crystallography and Molecular Structure
- Crystal Structures : Studies on the crystal structures of related compounds have provided insights into their molecular conformations and potential interactions. These investigations are crucial for understanding the biological activities of these compounds and for the design of new drugs with improved efficacy (Subasri et al., 2016).
Antiviral and Virucidal Activity
- Antiviral Research : Research into the antiviral and virucidal activities of certain derivatives has shown that some compounds can reduce viral replication in both adenovirus type 5 and ECHO-9 virus, highlighting their potential in antiviral therapy (Wujec et al., 2011).
Mechanism of Action
Target of action
For example, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-10(23)18-11-4-6-12(7-5-11)19-14(24)9-26-16-21-20-15(22(16)17)13-3-2-8-25-13/h2-8H,9,17H2,1H3,(H,18,23)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKNGZPKBMQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320730 | |
Record name | N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56314780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
898447-21-7 | |
Record name | N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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